2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO4S and a molecular weight of 213.64 g/mol . This compound is known for its unique structure, which includes an oxazolidinone ring and a sulfonyl chloride group. It is primarily used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more stringent controls to ensure the purity and yield of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile
Catalysts: Triethylamine (TEA), pyridine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxazolidinone ring provides additional stability and reactivity to the molecule, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl acrylate: Contains an acrylate group instead of a sulfonyl chloride group.
Uniqueness
2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride is unique due to its combination of an oxazolidinone ring and a sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various research and industrial applications .
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO4S/c6-12(9,10)4-2-7-1-3-11-5(7)8/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPNFDPERUHDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935635-92-9 |
Source
|
Record name | 2-(2-oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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